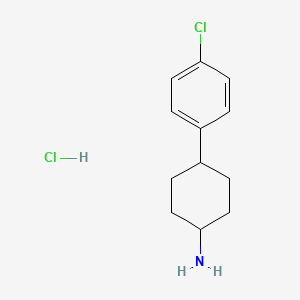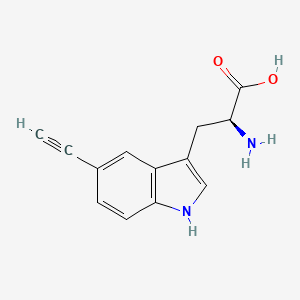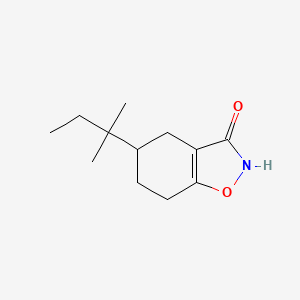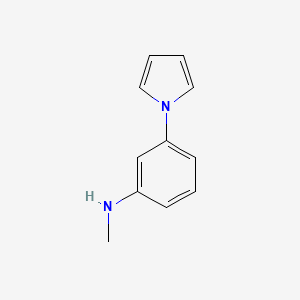
N-Methyl-3-(1H-pyrrol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(1H-pyrrol-1-yl)aniline is an organic compound that belongs to the class of heterocyclic aromatic amines It is characterized by the presence of a pyrrole ring attached to an aniline moiety, with a methyl group substituent on the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(1H-pyrrol-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of 3-bromoaniline with N-methylpyrrole in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product in good to excellent yields .
Another method involves the condensation of 3-nitroaniline with N-methylpyrrole, followed by reduction of the nitro group to an amine using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
N-Methyl-3-(1H-pyrrol-1-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-3-(1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
- 3-(5-Methyl-1H-tetrazol-1-yl)aniline
Uniqueness
N-Methyl-3-(1H-pyrrol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group on the aniline nitrogen enhances its stability and reactivity compared to other similar compounds. Additionally, the pyrrole ring contributes to its aromaticity and potential for various chemical transformations .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N-methyl-3-pyrrol-1-ylaniline |
InChI |
InChI=1S/C11H12N2/c1-12-10-5-4-6-11(9-10)13-7-2-3-8-13/h2-9,12H,1H3 |
InChI Key |
CZDULQBOEZOTEP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13233622.png)
![N-[1-(5-methylfuran-2-yl)ethyl]aniline](/img/structure/B13233637.png)
![3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13233640.png)
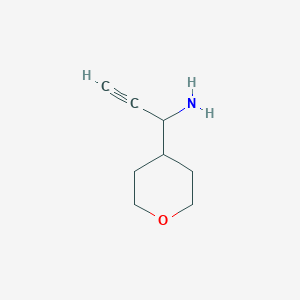
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane](/img/structure/B13233655.png)
![1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole](/img/structure/B13233675.png)
![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13233679.png)
![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13233682.png)
![3-[(1H-Imidazol-4-yl)methyl]benzaldehyde](/img/structure/B13233685.png)
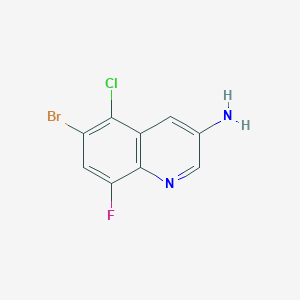
![2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13233690.png)
